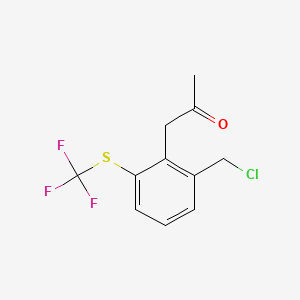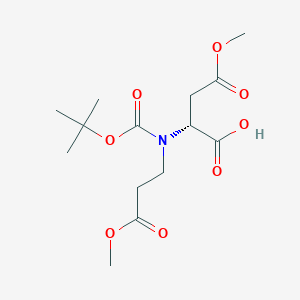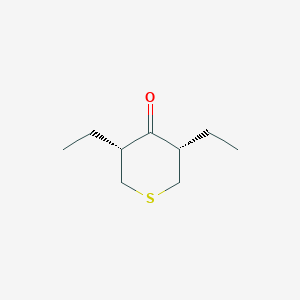
2-Butanol, 4-bromo-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 4-bromo-, (2R)-: is an organic compound belonging to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, with a bromine atom attached to the fourth carbon. The (2R) designation indicates the specific stereochemistry of the molecule, meaning the hydroxyl group is on the right side when the molecule is drawn in a specific orientation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Conversion of Alcohols to Alkyl Halides: One common method for synthesizing 2-Butanol, 4-bromo-, (2R)- involves the conversion of 2-butanol to 4-bromo-2-butanol using phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) as reagents. These reagents facilitate the substitution of the hydroxyl group with a bromine atom.
Grignard Reaction: Another method involves the Grignard reaction, where ethylmagnesium bromide reacts with acetaldehyde in the presence of dried diethyl ether or tetrahydrofuran.
Industrial Production Methods: Industrial production of 2-Butanol, 4-bromo-, (2R)- typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-Butanol, 4-bromo-, (2R)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-butanol.
Elimination Reactions: It can also undergo elimination reactions, particularly E2 mechanisms, where the bromine atom and a hydrogen atom are removed to form a double bond, resulting in the formation of butenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in a non-polar solvent.
Major Products:
Substitution: 2-Butanol.
Elimination: 1-Butene and 2-Butene.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 2-Butanol, 4-bromo-, (2R)- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Chiral Building Block: Its specific stereochemistry makes it valuable as a chiral building block in the synthesis of enantiomerically pure compounds, which are crucial in drug development.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals, including solvents, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Butanol, 4-bromo-, (2R)- primarily involves its reactivity as a secondary alcohol and an alkyl halide. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the bromine atom and a hydrogen atom are removed, forming a double bond .
Comparación Con Compuestos Similares
2-Butanol: Lacks the bromine atom, making it less reactive in substitution and elimination reactions.
4-Bromo-2-butanol: Similar structure but may differ in stereochemistry, affecting its reactivity and applications.
Uniqueness: The (2R) stereochemistry of 2-Butanol, 4-bromo-, (2R)- makes it unique, as it can be used to synthesize enantiomerically pure compounds, which are essential in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C4H9BrO |
|---|---|
Peso molecular |
153.02 g/mol |
Nombre IUPAC |
(2R)-4-bromobutan-2-ol |
InChI |
InChI=1S/C4H9BrO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
Clave InChI |
KHZTWUIVCAAVDC-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](CCBr)O |
SMILES canónico |
CC(CCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073646.png)
![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)



![Bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14073684.png)



![3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate](/img/structure/B14073691.png)
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073699.png)


